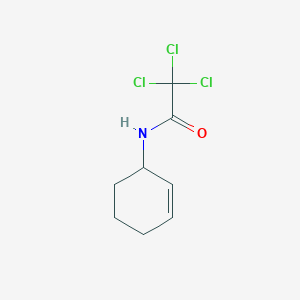
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one is an organic compound characterized by the presence of fluorine atoms and trifluoromethyl groups. This compound is known for its high reactivity and unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one typically involves the introduction of fluorine atoms and trifluoromethyl groups into a butadiene framework. Common synthetic routes include:
Fluorination Reactions: Utilizing fluorinating agents to introduce fluorine atoms into the molecular structure.
Trifluoromethylation Reactions: Employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates to incorporate trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, often conducted under controlled conditions to ensure high yield and purity. The use of specialized equipment and safety protocols is essential due to the reactivity of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated butadiene derivatives.
Substitution: The fluorine atoms and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alkenes.
Aplicaciones Científicas De Investigación
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and coatings with enhanced chemical resistance.
Mecanismo De Acción
The mechanism by which 4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: Another fluorinated compound with similar structural features.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Known for its use in photocatalysis and other applications.
Uniqueness
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one is unique due to its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
58105-77-4 |
|---|---|
Fórmula molecular |
C6F8O |
Peso molecular |
240.05 g/mol |
InChI |
InChI=1S/C6F8O/c7-4(8)3(6(12,13)14)2(1-15)5(9,10)11 |
Clave InChI |
RIAQYDGZVCOEPB-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(=C(F)F)C(F)(F)F)C(F)(F)F)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)


![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

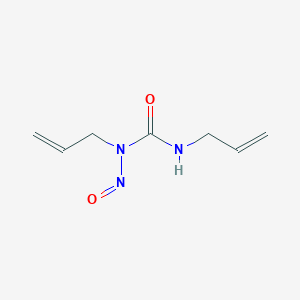
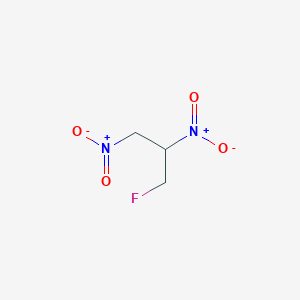
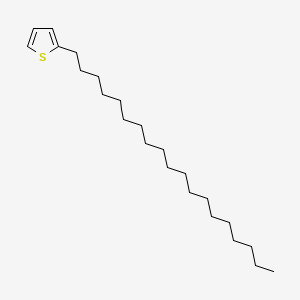
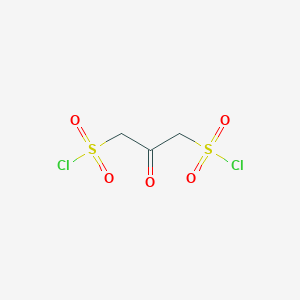
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)

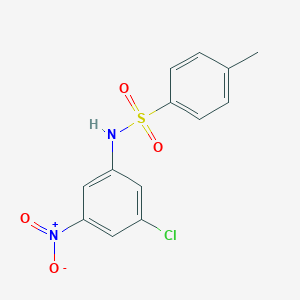
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
